4-chloro-N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide
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Overview
Description
4-chloro-N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted benzene ring, an imidazolidinone ring, and a trifluoromethyl group
Preparation Methods
The synthesis of 4-chloro-N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the imidazolidinone ring: This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Sulfonamide formation: The sulfonamide group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Chlorination: The final step involves the chlorination of the benzene ring using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
4-chloro-N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the sulfonamide group.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
4-chloro-N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a reagent in various organic transformations.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of normal cellular processes. Additionally, it may interact with cellular membranes, affecting membrane integrity and function.
Comparison with Similar Compounds
4-chloro-N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide can be compared with similar compounds such as:
4-chloro-N-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]benzenesulfonamide: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
4-chloro-N-[2,5-dioxo-1-(2-phenylethyl)-4-(methyl)imidazolidin-4-yl]benzenesulfonamide: Contains a methyl group instead of a trifluoromethyl group, leading to differences in hydrophobicity and steric effects.
4-chloro-N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonate: The sulfonate group may alter the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H15ClF3N3O4S |
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Molecular Weight |
461.8 g/mol |
IUPAC Name |
4-chloro-N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C18H15ClF3N3O4S/c19-13-6-8-14(9-7-13)30(28,29)24-17(18(20,21)22)15(26)25(16(27)23-17)11-10-12-4-2-1-3-5-12/h1-9,24H,10-11H2,(H,23,27) |
InChI Key |
OCCPPQMHZSUDSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(NC2=O)(C(F)(F)F)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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